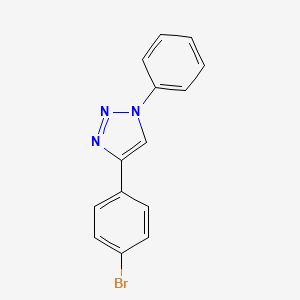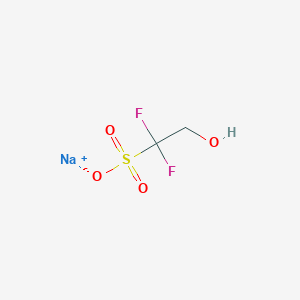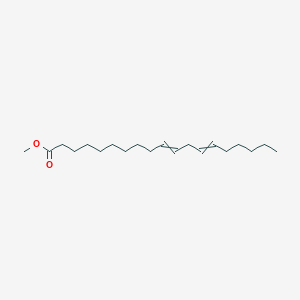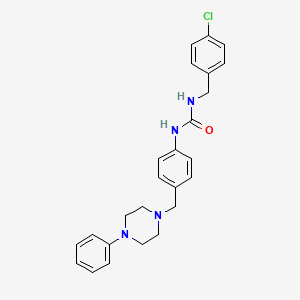
4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole is an organic compound belonging to the class of 1,2,3-triazoles This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a triazole ring The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
準備方法
The synthesis of 4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole typically involves the following steps:
Cycloaddition Reaction: The most common method for synthesizing 1,2,3-triazoles is the Huisgen cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Bromination: The introduction of the bromophenyl group can be achieved through a bromination reaction. This involves the reaction of phenylacetylene with bromine to form 4-bromophenylacetylene.
Coupling Reaction: The final step involves the coupling of 4-bromophenylacetylene with phenyl azide in the presence of a copper(I) catalyst to form this compound.
Industrial production methods for this compound may involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.
化学反応の分析
4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include copper(I) catalysts, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique electronic properties of the triazole ring make this compound useful in the development of organic semiconductors and other advanced materials.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules with potential biological activity.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cancer cell growth . The triazole ring’s nitrogen atoms can also participate in hydrogen bonding and coordination with metal ions, further influencing its biological activity.
類似化合物との比較
4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-Bromobiphenyl: This compound contains a bromophenyl group but lacks the triazole ring, resulting in different chemical properties and applications.
1-Phenyl-1H-1,2,3-triazole:
4-(4-Bromophenyl)-1,2,3-thiazole: This compound contains a thiazole ring instead of a triazole ring, leading to different electronic properties and biological activities.
The presence of the triazole ring and the bromophenyl group in this compound imparts unique chemical properties that distinguish it from these similar compounds.
特性
分子式 |
C14H10BrN3 |
|---|---|
分子量 |
300.15 g/mol |
IUPAC名 |
4-(4-bromophenyl)-1-phenyltriazole |
InChI |
InChI=1S/C14H10BrN3/c15-12-8-6-11(7-9-12)14-10-18(17-16-14)13-4-2-1-3-5-13/h1-10H |
InChIキー |
DPCGHVRNHBDTBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117248.png)




![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14117289.png)

![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117299.png)
![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117300.png)
